molecular formula C17H17N3O2S B273770 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione

2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B273770
M. Wt: 327.4 g/mol
InChI Key: PUSFVWZINMLTED-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that has gained significant interest in the scientific community. It is a member of the pyrimidine family and has a unique molecular structure that makes it a potential candidate for various scientific applications.

Mechanism of Action

The mechanism of action of 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its unique molecular structure, which makes it a potential candidate for various scientific applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its potential use as an antibiotic and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is the reaction of 2-thiouracil with 1,3,3-trimethyl-2-indolinone in the presence of an acid catalyst. This reaction leads to the formation of an intermediate product, which is then treated with ethyl acetoacetate to produce the final product.

Scientific Research Applications

The unique molecular structure of 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione makes it a potential candidate for various scientific applications. One of the most promising applications is in the field of medicinal chemistry. Research has shown that this compound has potential anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H17N3O2S/c1-17(2)11-6-4-5-7-12(11)20(3)13(17)9-8-10-14(21)18-16(23)19-15(10)22/h4-9H,1-3H3,(H2,18,19,21,22,23)/b13-9-

InChI Key

PUSFVWZINMLTED-LCYFTJDESA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C3C(=O)NC(=S)NC3=O)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)NC(=S)NC3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)NC(=S)NC3=O)C)C

Origin of Product

United States

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